molecular formula C14H13N5O4 B4376013 {5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE

{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE

Cat. No.: B4376013
M. Wt: 315.28 g/mol
InChI Key: FCSNKXLMAFQFIH-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-nitro-1-{[5-(1H-pyrazol-1-ylcarbonyl)-2-furyl]methyl}-1H-pyrazole is a complex heterocyclic compound that features a pyrazole core. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the condensation of 1,3-diketones with hydrazine, which is a Knorr-type reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis of pyrazole derivatives involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-nitro-1-{[5-(1H-pyrazol-1-ylcarbonyl)-2-furyl]methyl}-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups depending on the nucleophile used.

Scientific Research Applications

3,5-Dimethyl-4-nitro-1-{[5-(1H-pyrazol-1-ylcarbonyl)-2-furyl]methyl}-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of {5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE involves its interaction with various molecular targets. The compound can form hydrogen bonds and participate in proton transfer processes, which can influence its reactivity and interactions with biological molecules . The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE apart is its combination of functional groups, which confer unique reactivity and potential applications in various fields. The presence of both nitro and furyl groups, along with the pyrazole core, makes it a versatile compound for further functionalization and study.

Properties

IUPAC Name

[5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]furan-2-yl]-pyrazol-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O4/c1-9-13(19(21)22)10(2)18(16-9)8-11-4-5-12(23-11)14(20)17-7-3-6-15-17/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSNKXLMAFQFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)N3C=CC=N3)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE
Reactant of Route 2
Reactant of Route 2
{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE
Reactant of Route 3
Reactant of Route 3
{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE
Reactant of Route 4
Reactant of Route 4
{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE
Reactant of Route 5
Reactant of Route 5
{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE
Reactant of Route 6
Reactant of Route 6
{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE

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